molecular formula C12H21Cl2N3 B1525837 N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride CAS No. 1354952-71-8

N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride

Cat. No.: B1525837
CAS No.: 1354952-71-8
M. Wt: 278.22 g/mol
InChI Key: JCAMNIAWJFNIRN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(piperazin-1-yl)aniline dihydrochloride (CAS: Not explicitly provided; related CID: 4738754) is a hydrochloride salt of a tertiary amine derivative featuring a piperazine ring and a dimethyl-substituted aniline moiety. Key structural and chemical properties include:

  • Molecular Formula: C₁₂H₁₉N₃·2HCl (free base: C₁₂H₁₉N₃) .
  • Molecular Weight: 278.23 g/mol (dihydrochloride form) .
  • SMILES: CN(C)C₁=CC=C(C=C₁)N₂CCNCC₂ .
  • Key Features: The compound’s piperazine ring enhances solubility in polar solvents, while the dimethylaniline group contributes to lipophilicity, making it a versatile building block in medicinal chemistry and organic synthesis .

It is commercially available through suppliers like Enamine Ltd and CymitQuimica, with pricing ranging from €645 (50 mg) to €1,809 (500 mg) .

Properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;;/h3-6,13H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAMNIAWJFNIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-71-8
Record name N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride
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Biological Activity

N,N-Dimethyl-4-(piperazin-1-yl)aniline dihydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on enzyme interactions, receptor binding, and therapeutic applications, supported by relevant studies and data.

Structural Characteristics

The molecular formula of this compound is C12H20ClN3, with a molecular weight of approximately 240.76 g/mol. The compound features a dimethylamino group at the para position of the aniline ring, which significantly influences its reactivity and biological activity. The piperazine ring enhances its structural complexity, contributing to its pharmacological properties.

This compound primarily exerts its biological effects through interactions with various biological targets. Research indicates that it binds to specific receptors and modulates enzyme activity, which can lead to diverse pharmacological effects. The compound's ability to alter receptor activity is crucial for its potential therapeutic applications.

Enzyme Interactions

Studies have shown that this compound interacts with several enzymes, leading to significant biological effects. For instance, it has been investigated for its role in inhibiting certain enzyme pathways that are crucial in disease processes. Its modulation of enzyme activity suggests potential applications in drug development aimed at treating various conditions.

Receptor Binding

The compound has demonstrated binding affinity to multiple receptors, which is essential for its therapeutic efficacy. Research indicates that it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways. This property makes it a candidate for further investigation in pharmacological research aimed at developing new therapeutic agents .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Enzyme Modulation Study :
    • A study evaluated the compound's effect on a specific enzyme involved in cancer cell proliferation. Results indicated a dose-dependent inhibition of enzyme activity, suggesting its potential as an anticancer agent .
  • Receptor Interaction Analysis :
    • A receptor binding assay revealed that this compound has a high affinity for serotonin receptors, indicating possible applications in treating mood disorders .
  • Therapeutic Potential :
    • Investigations into the compound's therapeutic effects highlighted its role in modulating neurotransmitter systems, which could be beneficial in developing treatments for neurological conditions .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
Enzyme InhibitionModulates enzyme pathways involved in cancer proliferation
Receptor BindingHigh affinity for serotonin receptors
Therapeutic EffectsModulates neurotransmitter systems

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors and enzymes. Studies indicate that it may modulate receptor activity, thereby influencing various biological pathways. For instance, its interactions with neurotransmitter receptors are of particular interest in pharmacological research .

Case Studies
Recent research has explored the compound's role in receptor binding assays, demonstrating its ability to influence signaling pathways associated with neurological functions. In vitro studies have shown that it can alter the activity of certain enzymes, suggesting applications in drug development for neurological disorders.

Biochemical Applications

Biochemical Reagent
In biochemistry, N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride serves as a biochemical reagent in proteomics research. It is utilized for studying protein interactions and enzyme kinetics, providing insights into cellular mechanisms.

Experimental Methods
The compound is often employed in cell culture assays to investigate cellular responses and signaling pathways. Techniques such as fluorescence microscopy and electrophysiology are used to monitor the effects of the compound on cellular activity .

Organic Synthesis

Building Block for Complex Molecules
this compound is a crucial building block in organic synthesis. It participates in various chemical reactions including alkylation, acylation, and coupling reactions, facilitating the creation of more complex organic molecules.

Reaction TypeDescriptionApplication
AlkylationIntroduction of alkyl groupsSynthesis of pharmaceuticals
AcylationFormation of acyl derivativesDevelopment of agrochemicals
CouplingJoining two molecular fragmentsCreation of dyes and pigments

Nanotechnology

Synthesis of Nanomaterials
The compound is also studied for its role in nanotechnology, particularly in the synthesis of nanoparticles. Its chemical structure allows for effective stabilization and reduction of metal ions to form nanoparticles with controlled size and morphology.

Characterization Techniques
Characterization of synthesized nanoparticles typically employs techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD), which provide insights into particle size distribution and crystallinity.

Computational Chemistry

Model Compound for Simulations
In computational chemistry, this compound is used as a model compound to study molecular interactions and reaction mechanisms through advanced methods like Density Functional Theory (DFT). These simulations help predict the compound's behavior in various chemical environments.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

The following compounds share structural similarities, differing primarily in substituents or positional isomerism:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Structural Differences Functional Implications Reference
N,N-Dimethyl-4-(piperazin-1-yl)aniline dihydrochloride N/A C₁₂H₁₉N₃·2HCl 278.23 Reference compound Building block for drug discovery
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride 1427195-19-4 C₁₄H₁₇Cl₂N₅ 326.23 Pyrimidine ring replaces dimethylaniline Enhanced π-π stacking for receptor binding
4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]aniline dihydrochloride 1431964-90-7 C₁₇H₂₁Cl₄N₃ 409.20 Dichlorophenylmethyl substitution Increased steric bulk and halogen interactions
N,N-Dimethyl-3-(piperazin-1-yl)aniline dihydrochloride N/A C₁₂H₁₉N₃·2HCl 278.23 Piperazine at meta position of aniline Altered electronic distribution
DMAB-anabaseine dihydrochloride 154149-38-9 C₁₉H₂₃Cl₂N₃ 364.31 Pyridine and dihydropyridine substituents α7 nicotinic receptor modulation

Functional and Pharmacological Comparisons

  • Receptor Interactions: DMAB-anabaseine dihydrochloride acts as a partial agonist at α7 nicotinic receptors and an antagonist at α4β2 receptors, highlighting the impact of pyridine/dihydropyridine substituents on receptor specificity .
  • Pyrimidine-substituted analogues (e.g., 1427195-19-4) exhibit higher molecular weights and enhanced aromatic stacking, favoring interactions with nucleic acids or enzyme active sites .
  • Positional Isomerism :

    • The meta-substituted isomer (N,N-dimethyl-3-(piperazin-1-yl)aniline dihydrochloride) likely exhibits reduced electronic conjugation compared to the para-substituted parent compound, altering reactivity and binding kinetics .

Research and Application Insights

  • Drug Discovery : The parent compound’s piperazine-aniline scaffold is prevalent in kinase inhibitors and GPCR-targeting agents, with modifications (e.g., halogenation, heterocycle addition) tailoring specificity .
  • Structural Characterization : Crystallographic studies using programs like SHELXL () are critical for resolving the conformational flexibility of piperazine-containing compounds .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride typically involves the nucleophilic substitution of a suitable aniline derivative with piperazine, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt. The preparation can be broken down into key steps:

  • Step 1: Formation of N,N-dimethyl-4-(piperazin-1-yl)aniline core
    The core compound is synthesized by coupling N,N-dimethylaniline or its derivatives with piperazine or piperazine derivatives. This coupling often proceeds via nucleophilic aromatic substitution or reductive amination methods depending on the starting materials.

  • Step 2: Conversion to dihydrochloride salt
    The free base form of the compound is treated with hydrochloric acid, typically using anhydrous HCl gas or concentrated HCl in a suitable solvent, to form the dihydrochloride salt, which enhances stability and solubility for research and pharmaceutical applications.

Detailed Synthetic Routes

Nucleophilic Substitution Route

One common approach involves the reaction of 4-chloronitrobenzene with N-methylpiperazine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF). The nitro group is subsequently reduced to an amine via catalytic hydrogenation or chemical reduction (e.g., sodium borohydride or iron/acetic acid). This yields the N,N-dimethyl-4-(piperazin-1-yl)aniline intermediate, which can then be converted to the dihydrochloride salt.

Reaction Scheme:

  • $$ \text{4-chloronitrobenzene} + \text{N-methylpiperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 25-110^\circ C} \text{Nitro intermediate} $$
  • $$ \text{Nitro intermediate} \xrightarrow[\text{Fe}]{\text{AcOH}, 30^\circ C} \text{N,N-dimethyl-4-(piperazin-1-yl)aniline} $$
  • $$ \text{N,N-dimethyl-4-(piperazin-1-yl)aniline} + 2 \text{HCl} \rightarrow \text{Dihydrochloride salt} $$
Reductive Amination Route

Alternatively, formaldehyde can be used as a linking agent to couple N,N-dimethylaniline with piperazine via reductive amination. This method involves the formation of an iminium intermediate followed by reduction, typically using sodium cyanoborohydride or catalytic hydrogenation, to yield the target compound.

Industrial and Scale-Up Considerations

Industrial synthesis optimizes reaction conditions for yield and purity, often employing automated reactors with controlled temperature and stirring. Purification typically involves recrystallization from solvents such as ethanol or ethyl acetate and chromatographic techniques like silica gel column chromatography to isolate the pure dihydrochloride salt. The salt form improves handling, storage stability, and solubility for downstream applications.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Nucleophilic substitution 4-chloronitrobenzene, N-methylpiperazine, K2CO3, DMF, 25–110 °C, 18–48 h Polar aprotic solvent facilitates substitution
Reduction Fe powder, Acetic acid, room temp to 30 °C, 16 h Mild reduction of nitro to amine
Salt formation HCl gas or concentrated HCl in solvent Formation of dihydrochloride salt
Purification Recrystallization, silica gel chromatography Ensures high purity

Characterization of the Synthesized Compound

Characterization is essential to confirm the structure, purity, and regiochemistry of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Proton NMR shows characteristic signals for methyl groups on the dimethylamino moiety (~3.0 ppm) and multiplets for piperazine ring protons (~2.5–3.5 ppm). The disappearance of piperazine NH broad singlet (~1.6 ppm) confirms substitution.

  • Mass Spectrometry (MS):
    High-resolution MS confirms the molecular ion peak corresponding to the molecular weight of the compound (278.22 g/mol for the dihydrochloride).

  • Infrared (IR) Spectroscopy:
    IR spectra show characteristic absorption bands for aromatic amines and piperazine ring vibrations, confirming functional groups.

  • X-ray Crystallography:
    Used to resolve ambiguities in regiochemistry and confirm the salt form crystal structure when available.

Research Findings and Notes

  • The coupling reaction efficiency depends on the base used; potassium carbonate is common, but triethylamine or sodium hydride can also be employed.
  • Reaction times vary from 18 to 48 hours depending on temperature and scale.
  • The dihydrochloride salt form enhances water solubility, facilitating biological assays and pharmaceutical formulation.
  • Purity is critical for medicinal chemistry applications; chromatographic purification is standard.
  • Isotopic labeling studies (e.g., deuterium) have been applied in related compounds to investigate reaction mechanisms, though specific data for this compound are limited.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 4-chloronitrobenzene, N-methylpiperazine K2CO3, DMF, 25–110 °C, reduction with Fe/AcOH or NaBH4 Straightforward, scalable Requires reduction step
Reductive amination N,N-dimethylaniline, piperazine, formaldehyde NaBH3CN or catalytic hydrogenation Direct coupling, fewer steps Sensitive to reaction conditions
Salt formation Free base compound HCl gas or concentrated HCl Improves stability and solubility Requires careful handling of HCl

Q & A

Basic: What are the established synthetic routes for N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride?

Methodological Answer:
The synthesis typically involves two key steps:

Nucleophilic aromatic substitution : Reacting 4-chloronitrobenzene with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form 4-(4-methylpiperazin-1-yl)nitrobenzene .

Reduction and salt formation : Reducing the nitro group to an amine (e.g., using H₂/Pd-C or NaBH₄), followed by treatment with HCl to yield the dihydrochloride salt .

Optimization Considerations:

  • Temperature control (~80–100°C) during substitution improves reaction rates.
  • Purification via recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine methyl at δ 2.3–2.5 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 264.2 [M-Cl]⁺ confirm the molecular formula .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride
Reactant of Route 2
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N,N-dimethyl-4-(piperazin-1-yl)aniline dihydrochloride

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